molecular formula C17H14N2O3S B2365430 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide CAS No. 864941-14-0

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide

Cat. No.: B2365430
CAS No.: 864941-14-0
M. Wt: 326.37
InChI Key: UDQNNABXZQHKBQ-UHFFFAOYSA-N
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Description

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a thiophene ring substituted with a carboxamide group

Scientific Research Applications

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide typically involves the condensation of 3-methoxynaphthalene-2-carboxylic acid with thiophene-3-carboxamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-2-carboxamide
  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]furan-3-carboxamide
  • 2-[(3-Methoxynaphthalene-2-carbonyl)amino]pyrrole-3-carboxamide

Uniqueness

2-(3-methoxynaphthalene-2-amido)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both naphthalene and thiophene rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-14-9-11-5-3-2-4-10(11)8-13(14)16(21)19-17-12(15(18)20)6-7-23-17/h2-9H,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQNNABXZQHKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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